molecular formula C21H21FN4O3S B2484174 N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021219-27-1

N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No. B2484174
CAS RN: 1021219-27-1
M. Wt: 428.48
InChI Key: XSXJRRCDQPHGPA-UHFFFAOYSA-N
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Description

The compound appears to contain several structural components, including a furan ring, a thiazole ring, and a piperazine ring, all of which are common in many bioactive molecules . The presence of these rings could potentially confer various biological activities to the compound.

Scientific Research Applications

Antibacterial Activity

The compound’s structure suggests potential antibacterial properties. Researchers have investigated its efficacy against bacterial strains such as Staphylococcus aureus and Chromobacterium violaceum . Further studies could explore its mechanism of action and potential clinical applications.

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown promise in cancer research. While specific studies on this compound are limited, its structural features warrant investigation for antitumor and cytotoxic effects. Researchers could assess its impact on various cancer cell lines, including prostate cancer .

Neurological Disorders

Thiazoles have been explored as potential agents for treating neurological conditions. Although direct studies on this compound are scarce, its structural resemblance to existing drugs used for schizophrenia and other brain disorders warrants further investigation .

Plant Hormone Analog

Indole derivatives, including thiazoles, play essential roles in plant biology. The compound’s furan and thiazole moieties resemble indole structures. Researchers could explore its effects on plant growth, development, and stress responses .

Drug Design and Optimization

Thiazole-based compounds have contributed significantly to drug discovery. Researchers could use computational methods to optimize the compound’s structure, potentially enhancing its pharmacological properties. Rational drug design could lead to novel therapeutic agents.

Future Directions

Future research could explore the synthesis, characterization, and biological testing of this compound to determine its potential applications. This could include testing for activities like antiviral, anti-inflammatory, and anticancer effects .

properties

IUPAC Name

N-[4-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O3S/c22-15-3-6-17(7-4-15)25-9-11-26(12-10-25)19(27)8-5-16-14-30-21(23-16)24-20(28)18-2-1-13-29-18/h1-4,6-7,13-14H,5,8-12H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXJRRCDQPHGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

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